molecular formula C27H29ClN2O3 B14426232 4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-butoxybenzoate CAS No. 80764-02-9

4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-butoxybenzoate

Cat. No.: B14426232
CAS No.: 80764-02-9
M. Wt: 465.0 g/mol
InChI Key: QGWJAFXAMRPMBB-UHFFFAOYSA-N
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Description

4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-butoxybenzoate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. The compound is known for its vibrant color and is often used in dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-butoxybenzoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-butylaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 3-chlorophenol in the presence of a base to form the azo compound. The final step involves esterification with 4-butoxybenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-butoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can yield corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-butoxybenzoate has several applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.

    Biology: Employed as a staining agent in microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of high-performance pigments and dyes for textiles, plastics, and coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-butoxybenzoate involves its interaction with molecular targets through the diazenyl group. The compound can undergo photoisomerization, changing its configuration upon exposure to light. This property is exploited in various applications, including photoresponsive materials and molecular switches. The aromatic rings also allow for π-π interactions with other aromatic compounds, enhancing its binding affinity in complex formation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Butylphenyl)diazenyl]-3-iodophenyl 4-butoxybenzoate
  • 4-[(E)-(4-ethoxyphenyl)diazenyl]-1,3-benzenediamine hydrochloride
  • 4-[(E)-(4-methoxyphenyl)diazenyl]-1,3-benzenediamine

Uniqueness

4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-butoxybenzoate is unique due to the presence of both butyl and butoxy groups, which enhance its solubility and stability. The chlorophenyl group also imparts distinct electronic properties, making it suitable for specific applications where other similar compounds may not perform as effectively.

Properties

CAS No.

80764-02-9

Molecular Formula

C27H29ClN2O3

Molecular Weight

465.0 g/mol

IUPAC Name

[4-[(4-butylphenyl)diazenyl]-3-chlorophenyl] 4-butoxybenzoate

InChI

InChI=1S/C27H29ClN2O3/c1-3-5-7-20-8-12-22(13-9-20)29-30-26-17-16-24(19-25(26)28)33-27(31)21-10-14-23(15-11-21)32-18-6-4-2/h8-17,19H,3-7,18H2,1-2H3

InChI Key

QGWJAFXAMRPMBB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCC)Cl

Origin of Product

United States

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